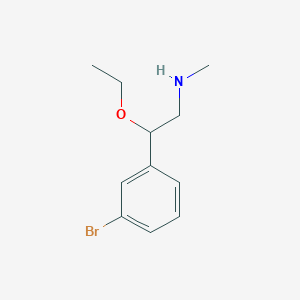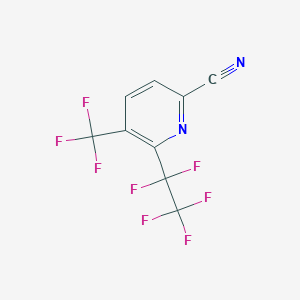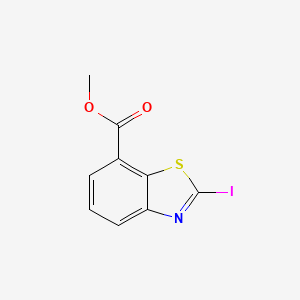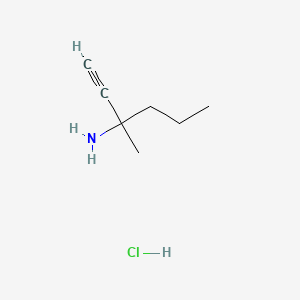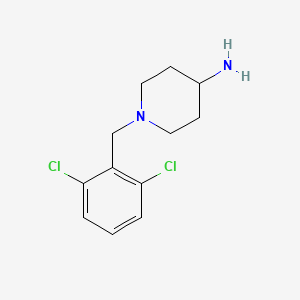
1,3,5,7,2,4,6,8-Tetrathiatetrazocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is a heterocyclic compound with the molecular formula H₄N₄S₄ It is also known by its systematic name, tetrasulfur tetraimide This compound is characterized by a unique ring structure consisting of alternating sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine can be synthesized through several methods. One common approach involves the reaction of disulfur dichloride (S₂Cl₂) with ammonia (NH₃). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
S2Cl2+4NH3→H4N4S4+2HCl
Industrial Production Methods
Industrial production of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7,2,4,6,8-Tetrathiatetrazocine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various sulfur-nitrogen compounds.
Reduction: Reduction reactions can lead to the formation of simpler sulfur and nitrogen-containing species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the ring structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction can produce simpler sulfur and nitrogen compounds.
Applications De Recherche Scientifique
1,3,5,7,2,4,6,8-Tetrathiatetrazocine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other sulfur-nitrogen compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7,2,4,6,8-Tetrathiatetrazocine involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form bonds with other molecules, leading to the formation of new compounds. These interactions can affect biological processes and chemical reactions, making it a versatile compound in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetrathia-2,4,6,8-tetrazocine: A similar compound with a slightly different ring structure.
1,3,5,7-Tetraaza-2,4,6,8-tetrathiatetrazocine: Another related compound with variations in the arrangement of sulfur and nitrogen atoms.
Uniqueness
1,3,5,7,2,4,6,8-Tetrathiatetrazocine is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinctive chemical properties
Propriétés
Numéro CAS |
293-40-3 |
|---|---|
Formule moléculaire |
H4N4S4 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
1,3,5,7,2,4,6,8-tetrathiatetrazocane |
InChI |
InChI=1S/H4N4S4/c1-5-2-7-4-8-3-6-1/h1-4H |
Clé InChI |
YIQZHKDHKHROLE-UHFFFAOYSA-N |
SMILES canonique |
N1SNSNSNS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[4-(Propan-2-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12120494.png)

![5-hydroxy-2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12120501.png)
![N-[1-(1-benzyl-1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-4-methoxybenzamide](/img/structure/B12120503.png)
![1-[(4-chlorophenyl)methoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B12120504.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12120524.png)
